![molecular formula C17H14N6O B2947546 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-05-4](/img/structure/B2947546.png)
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Overview
Description
Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .
Synthesis Analysis
The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyridines, has been reported . This involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using techniques such as X-ray diffractometry . The structure is likely to be influenced by the specific functional groups attached to the triazolopyrimidine core .Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific functional groups present . For example, reactions with hydrazides and 2-chloropyridine have been reported for the synthesis of related compounds .Scientific Research Applications
Anti-Gastric Cancer Applications
The compound has been studied for its potential anti-proliferative effects against gastric cancer. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the efficacy of triazolopyrimidine derivatives in combating gastric cancer cells . These studies help in understanding the molecular descriptors that contribute to the anti-cancer activity, which can be crucial for designing new drugs.
Drug Design and Development
The triazolopyrimidine scaffold serves as a template for designing novel inhibitors, particularly for enzymes implicated in cancer progression. The structure of the compound allows for modifications that can enhance its interaction with biological targets, leading to improved therapeutic agents .
Chemical Reaction Studies
Research has been conducted on the various reactions of triazolopyrimidine derivatives, including ring fission and dimerization processes. These studies provide insights into the chemical behavior of the compound under different conditions, which is valuable for synthetic chemistry applications .
Enzyme Inhibition
Triazolopyrimidine derivatives have been explored as inhibitors for enzymes like LSD1, which are involved in epigenetic regulation. The inhibition of such enzymes can lead to the suppression of cell migration, which is a key factor in the spread of cancer .
Quantitative Structure-Activity Relationship (QSAR) Modeling
The compound’s structure has been used in QSAR modeling to predict its biological activity. This involves the use of statistical methods to correlate the chemical structure with a well-defined process, such as the biological activity or reactivity .
Mechanism of Action
Future Directions
The future directions in the study of these compounds could include further exploration of their potential biological activities, as well as the development of new synthesis methods . The prediction of their anti-cancer effects using quantitative structure–activity relationship (QSAR) studies is one of the areas being explored .
properties
IUPAC Name |
3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-12-5-4-7-14(9-12)23-16-15(20-21-23)17(24)22(11-19-16)10-13-6-2-3-8-18-13/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVJTPPMQOURJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=N4)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321774 | |
Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782292 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
CAS RN |
872591-05-4 | |
Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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